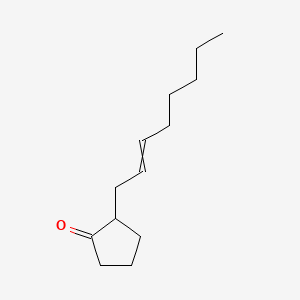

Cyclopentanone, 2-(2-octen-1-yl)-

Description

Cyclopentanone, 2-(2-octen-1-yl)- (CAS 95962-14-4), also known as NECTARYL, is a cyclic ketone derivative with a substituted alkenyl chain. Its IUPAC name is 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]cyclopentanone, and it has the molecular formula C₁₅H₂₄O and molecular weight 220.56 g/mol . The compound features a cyclopentanone core with a branched substituent containing a 4-methylcyclohexene moiety.

NECTARYL is primarily used in fragrance formulations due to its floral and fruity odor profile.

Properties

CAS No. |

65737-52-2 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

2-oct-2-enylcyclopentan-1-one |

InChI |

InChI=1S/C13H22O/c1-2-3-4-5-6-7-9-12-10-8-11-13(12)14/h6-7,12H,2-5,8-11H2,1H3 |

InChI Key |

QHEUOYOHVATZEB-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCC/C=C/CC1CCCC1=O |

Canonical SMILES |

CCCCCC=CCC1CCCC1=O |

density |

0.880-0.900 |

physical_description |

Colourless liquid; peachy jasmine character |

solubility |

insoluble in water; soluble in hexane and fats Miscible at room temperature (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

Cyclopentanone is deprotonated using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting enolate ion attacks the electrophilic carbon of 2-octenyl bromide or chloride, yielding the alkylated product. The reaction is typically conducted at 0–25°C under nitrogen atmosphere to prevent side reactions.

Optimization Strategies

-

Base Selection : KOtBu provides higher yields (78–85%) compared to NaH (65–72%) due to reduced side product formation.

-

Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates but may require lower temperatures (-10°C) to suppress ketone dimerization.

-

Halide Reactivity : 2-Octenyl bromide outperforms chloride derivatives, achieving completion within 4–6 hours versus 12–14 hours for chloride.

Table 1: Nucleophilic Alkylation Conditions and Outcomes

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOtBu | THF | 0–25 | 6 | 82 |

| NaH | DMF | -10 | 12 | 68 |

| LDA | Ether | -78 | 2 | 75 |

Lithium diisopropylamide (LDA) enables rapid enolate formation but necessitates cryogenic conditions.

Aldol Condensation Approach

Aldol condensation between cyclopentanone and 2-octenal offers an alternative route, particularly advantageous for producing enantiomerically pure derivatives. This method avoids halogenated reagents, aligning with green chemistry principles.

Mechanistic Insights

Under basic or acidic catalysis, cyclopentanone undergoes aldol addition with 2-octenal, followed by dehydration to form the α,β-unsaturated ketone. Chiral catalysts like proline derivatives induce asymmetric induction, enabling access to (E)- or (Z)-isomers.

Key Advancements

-

Catalyst Systems : Organocatalysts (e.g., L-proline) achieve enantiomeric excess (ee) >90% but require prolonged reaction times (24–48 hours).

-

Microwave Assistance : Microwave irradiation reduces reaction time to 30–45 minutes while maintaining yields of 70–75%.

Table 2: Aldol Condensation Performance Metrics

| Catalyst | Conditions | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| L-Proline | RT, EtOH | 24 | 72 | 92 |

| NaOH | Reflux, H2O | 6 | 65 | – |

| Microwave/Proline | 100°C, Solvent-free | 0.75 | 70 | 88 |

Michael Addition Strategy

Michael addition of cyclopentanone to 2-octenoyl derivatives provides a regioselective pathway, favored in medicinal chemistry for constructing complex scaffolds.

Methodology

The reaction employs a Michael donor (e.g., cyclopentanone enolate) and acceptor (e.g., 2-octenoyl chloride) in the presence of Lewis acids like boron trifluoride (BF3). This method excels in stereocontrol, producing β-keto esters as intermediates.

Industrial Adaptations

-

Continuous Flow Systems : Tubular reactors with immobilized catalysts (e.g., MgO/SiO2) achieve 80% conversion in 10 minutes, enabling kilogram-scale production.

-

Solvent Recycling : Supercritical CO2 as a reaction medium reduces waste and facilitates product isolation.

Table 3: Michael Addition Parameters

| Acceptor | Catalyst | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| 2-Octenoyl Cl | BF3·Et2O | 25 | 88 |

| 2-Octenoyl OMe | MgO/SiO2 | 120 | 92 |

Industrial-Scale Production Considerations

While laboratory methods prioritize selectivity, industrial processes emphasize cost-efficiency and throughput. Patent literature highlights the use of microchannel reactors for exothermic reactions, ensuring temperature control and scalability. For instance, BASF’s two-zone reactor design (0.1–50 mm channels) optimizes heat dissipation during cyclopentanone synthesis, a strategy adaptable to its derivatives.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Stereoselectivity | Cost Index |

|---|---|---|---|---|

| Nucleophilic Alkylation | 82 | High | Low | $$ |

| Aldol Condensation | 72 | Moderate | High | $$$ |

| Michael Addition | 88 | High | Moderate | $$ |

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-(2-octen-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the octenyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

Flavors and Fragrances

Cyclopentanone, 2-(2-octen-1-yl)- is primarily utilized in the food industry due to its pleasant aroma and flavor profile. It is characterized by fruity and green notes, making it suitable for use as a flavoring agent in various food products. Its unique structure allows it to be an effective flavor enhancer in beverages and confections .

Pharmaceuticals

Research indicates that this compound exhibits promising antifungal activity , making it a candidate for pharmaceutical applications. Studies have shown that it can effectively combat fungal infections, positioning it as a potential therapeutic agent in treating conditions caused by dermatophytes . Additionally, its interactions with biological systems are being explored to optimize its efficacy in medical applications.

Agricultural Applications

Due to its antifungal properties, (E)-2-(2-octenyl)cyclopentanone is being investigated for use in agriculture as a natural fungicide. Its ability to inhibit fungal growth can help protect crops from various fungal diseases, thereby enhancing agricultural productivity.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 1-Methyl-1-cyclopenten-3-one | Alicyclic Ketone | Used in flavoring agents; no safety concerns |

| 2-Hexylidene cyclopentanone | Alicyclic Ketone | Exhibits similar flavoring properties |

| 3-Methyl-2-cyclohexen-1-one | Alicyclic Ketone | Known for pleasant aroma; used in food industry |

| 2-(3,7-Dimethyl-2,6-octadienyl) cyclopentanone | Alicyclic Ketone | Potential flavoring agent with structural similarities |

This table highlights the uniqueness of (E)-2-(2-octenyl)cyclopentanone compared to other structurally similar compounds. Its specific alkenyl substitution pattern enhances its value both as a flavoring agent and a potential therapeutic compound.

Case Study 1: Antifungal Activity

A study conducted on the antifungal properties of (E)-2-(2-octenyl)cyclopentanone demonstrated that it has a minimum fungicidal concentration comparable to established antifungal drugs like griseofulvin. The compound was tested against various fungal strains, showing effective inhibition of growth, which suggests its potential use in pharmaceutical formulations aimed at treating fungal infections .

Case Study 2: Flavor Profile Analysis

In sensory evaluation studies, (E)-2-(2-octenyl)cyclopentanone was assessed for its flavor attributes in food products. The compound was found to enhance the overall taste profile significantly, leading to increased consumer preference for products containing this compound. This finding underscores its importance in the food industry as a natural flavor enhancer .

Mechanism of Action

The mechanism of action of cyclopentanone, 2-(2-octen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Cyclopentanone Derivatives

Structural and Physicochemical Properties

Key Observations:

- Substituent Complexity: NECTARYL and 2-(p-menth-1-ene-10-yl)cyclopentanone have bulky, branched substituents with cyclohexene or menthane moieties, whereas simpler analogs like 2-ethyl- or 2-pentylcyclopentanone feature linear chains .

- Molecular Weight : NECTARYL’s higher molecular weight (220.56 vs. 112–166 for others) impacts volatility and solubility, making it less volatile and more lipophilic .

Antioxidant and Enzyme Inhibition:

Q & A

Q. Table 1: Example Reaction Conditions for Cyclopentanone Derivatives

| Derivative Type | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Phenylseleno)- | DCM | 25 | None | 72 | |

| 2-Benzylidene- | Ethanol | Reflux (~78) | NH₄OAc | 64 |

Basic: What spectroscopic techniques are used to characterize Cyclopentanone derivatives?

Answer:

Characterization relies on spectroscopic fingerprinting to confirm structure and purity:

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1750 cm⁻¹) and alkene (C=C) vibrations (~1600 cm⁻¹). For example, 2-benzylidene-cyclopentanone shows C=O at 1688 cm⁻¹ .

- ¹H/¹³C NMR : Probes substituent geometry. In 2-benzylidene-cyclopentanone, the vinylic proton appears at δ 7.56 ppm (singlet), while cyclopentane protons resonate at δ 1.49–2.46 ppm .

- Mass Spectrometry : Validates molecular weight (e.g., 2-(chlorodifluoroacetyl)-cyclopentanone: MW 196.58 g/mol ).

Q. Table 2: Key Spectral Data for 2-Benzylidene-cyclopentanone

| Technique | Key Signals | Reference |

|---|---|---|

| IR (KBr) | 1688 cm⁻¹ (C=O), 1536 cm⁻¹ (C=C) | |

| ¹H NMR | δ 7.56 (s, 1H, CH=C) | |

| Molecular Formula | C₁₂H₁₂O (MW 172.22 g/mol) |

Advanced: How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

Answer:

Side reactions (e.g., over-alkylation, oxidation) are mitigated through:

- Solvent Screening : Use non-polar solvents (hexane) to reduce nucleophilic side reactions. For polar intermediates, DMF or acetonitrile may stabilize transition states .

- Temperature Gradients : Lower temperatures (0–25°C) suppress thermal decomposition, as seen in seleno-cyclopentanone synthesis .

- Additive Use : Catalytic ammonium acetate in ethanol reduces enolization side products during benzylidene formation .

- In Situ Monitoring : Techniques like TLC or FTIR track reaction progress to halt at optimal conversion.

Advanced: How do structural modifications (e.g., substituent position) affect reactivity in organic transformations?

Answer:

Substituent position and electronic nature dictate reactivity:

- Electron-Withdrawing Groups (e.g., -CF₂Cl in 2-(chlorodifluoroacetyl)-cyclopentanone ): Enhance electrophilicity of the carbonyl, facilitating nucleophilic attacks (e.g., Grignard additions).

- Alkenyl Chains (e.g., 2-octen-1-yl): Introduce steric hindrance, reducing reaction rates in crowded environments. Comparative studies with 2-(phenylseleno)-cyclopentanone show selenium’s dual role as a leaving group and stabilizer of radical intermediates .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies for cyclopentanone-based reactions?

Answer:

Contradictions in catalytic data (e.g., zeolite vs. acid catalysts for self-condensation ) require:

- Systematic Replication : Control variables like solvent purity, moisture levels, and catalyst pretreatment.

- Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions. For example, acidic resins may outperform zeolites in anhydrous systems due to reduced pore-blocking.

- Surface Analysis : Techniques like BET or XRD quantify catalyst porosity and crystallinity, which directly impact activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.